Bromoacetamido-PEG3-t-Butyl Ester Bromoacetamido-PEG3-t-Butyl Ester Bromoacetamido-PEG3-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Brand Name: Vulcanchem
CAS No.: 1807537-33-2
VCID: VC0522086
InChI: InChI=1S/C15H28BrNO6/c1-15(2,3)23-14(19)4-6-20-8-10-22-11-9-21-7-5-17-13(18)12-16/h4-12H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CBr
Molecular Formula: C15H28BrNO6
Molecular Weight: 398.29

Bromoacetamido-PEG3-t-Butyl Ester

CAS No.: 1807537-33-2

Cat. No.: VC0522086

Molecular Formula: C15H28BrNO6

Molecular Weight: 398.29

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bromoacetamido-PEG3-t-Butyl Ester - 1807537-33-2

Specification

CAS No. 1807537-33-2
Molecular Formula C15H28BrNO6
Molecular Weight 398.29
IUPAC Name tert-butyl 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C15H28BrNO6/c1-15(2,3)23-14(19)4-6-20-8-10-22-11-9-21-7-5-17-13(18)12-16/h4-12H2,1-3H3,(H,17,18)
Standard InChI Key QAQLZWBWKHLATI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CBr
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Basic Information

Bromoacetamido-PEG3-t-Butyl Ester is identified by the CAS number 1807537-33-2 and possesses the molecular formula C15H28BrNO6. Its IUPAC name is tert-butyl 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate, which precisely describes its chemical structure . This compound has also been cataloged with various synonyms including Bromoacetamido-PEG3-C2-Boc and tert-butyl 1-bromo-2-oxo-6,9,12-trioxa-3-azapentadecan-15-oate .

Structural Components

The structure of Bromoacetamido-PEG3-t-Butyl Ester consists of several key functional elements:

  • A bromoacetamide group (Br-CH2-CO-NH-) at one terminus, providing a reactive site for nucleophilic substitution reactions

  • A tri-ethylene glycol chain (-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-) forming the PEG3 spacer

  • A terminal carboxylic acid protected as a tert-butyl ester (-COO-C(CH3)3)

This structure combines hydrophilic properties with specific reactivity points, making it a versatile chemical linker .

Physical and Chemical Properties

The compound exhibits a range of important physical and chemical properties that define its behavior in various applications, as summarized in Table 1.

Table 1: Key Physical and Chemical Properties of Bromoacetamido-PEG3-t-Butyl Ester

PropertyValueReference
Molecular Weight398.29 g/mol
XLogP3-AA0.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count15
Exact Mass397.11000 Da
Physical StateNot specified in sources-
SolubilityEnhanced in aqueous media due to PEG spacer

The moderate XLogP3-AA value of 0.7 indicates a balance between hydrophilicity and lipophilicity, while the presence of multiple hydrogen bond acceptors contributes to its water solubility. The high number of rotatable bonds (15) suggests considerable molecular flexibility, which may influence its reactivity patterns and binding interactions .

Synthesis and Preparation Methods

Key Starting Materials

The synthesis likely begins with PEG3-carboxylic Acid tert-Butyl Ester (or a similar precursor) , which then undergoes further modification to introduce the bromoacetamido group. This stepwise approach allows for controlled functionalization of both termini of the PEG chain.

Purification and Quality Control

After synthesis, purification methods such as column chromatography may be employed to obtain high-purity Bromoacetamido-PEG3-t-Butyl Ester. Quality control typically involves analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm structural identity and purity.

Reactivity and Chemical Behavior

Nucleophilic Substitution Reactions

One of the most significant chemical properties of Bromoacetamido-PEG3-t-Butyl Ester is the presence of the bromide group, which serves as an excellent leaving group in nucleophilic substitution reactions . This reactivity makes the compound particularly useful for conjugation to biomolecules containing nucleophilic functional groups such as thiols (from cysteine residues) and amines (from lysine residues).

Deprotection of the tert-Butyl Ester

The tert-butyl ester group at the carboxylic terminus provides temporary protection, which can be selectively removed under acidic conditions to reveal the free carboxylic acid . This orthogonal protection strategy enables sequential chemical transformations in multistep synthesis processes, as the bromide reactivity can be exploited first, followed by deprotection and subsequent carboxylic acid chemistry.

Hydrolytic Stability

Applications in Scientific Research

Bioconjugation Chemistry

Bromoacetamido-PEG3-t-Butyl Ester serves as an excellent bifunctional linker for bioconjugation applications. The bromoacetamide group can selectively react with thiol-containing biomolecules, while the protected carboxylic acid provides a handle for subsequent conjugation after deprotection . This bifunctionality enables the creation of complex bioconjugates for various applications in chemical biology.

Pharmaceutical Research

In pharmaceutical research, PEG derivatives like Bromoacetamido-PEG3-t-Butyl Ester are valuable for several purposes:

  • Drug delivery systems: The PEG component can enhance solubility and circulation time of therapeutic agents

  • Prodrug development: The dual reactive sites allow for attachment of both drug molecules and targeting moieties

  • Controlled release formulations: The hydrolyzable linkages can be designed to release active pharmaceutical ingredients under specific physiological conditions

Materials Science and Surface Modification

The compound can also be employed in materials science for surface modification. The bromide terminus can react with surface-bound nucleophiles, while the protected carboxylic acid remains available for subsequent attachment of other functional entities after deprotection, enabling the creation of sophisticated functionalized surfaces.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of Bromoacetamido-PEG3-t-Butyl Ester exist, differing primarily in the length of the PEG spacer or the identity of the reactive groups. Table 2 compares some of these related compounds.

Table 2: Comparison of Bromoacetamido-PEG3-t-Butyl Ester with Related Compounds

CompoundPEG Chain LengthReactive GroupProtected GroupKey Difference
Bromoacetamido-PEG3-t-Butyl Ester3Bromoacetamidot-Butyl esterReference compound
Bromo-PEG3-t-butyl ester3Bromot-Butyl esterLacks amide linkage
PEG3-carboxylic Acid t-Butyl Ester3Hydroxylt-Butyl esterLacks bromoacetamido group
Bromoacetamido-PEG4-acid4BromoacetamidoFree acidLonger PEG chain, unprotected acid

Functional Comparison

Each of these compounds offers distinct advantages depending on the specific application requirements:

  • Bromoacetamido-PEG3-t-Butyl Ester provides dual functionality with orthogonal protection

  • Bromo-PEG3-t-butyl ester offers direct alkylation capability without the amide linkage

  • PEG3-carboxylic Acid t-Butyl Ester serves as a precursor with a free hydroxyl group for further functionalization

  • Bromoacetamido-PEG4-acid features a longer PEG chain for enhanced water solubility and an unprotected carboxylic acid

Selection Criteria for Specific Applications

When choosing between these related compounds, researchers should consider several factors:

  • Required PEG chain length for optimal solubility and spacing

  • Necessity for orthogonal protection strategies

  • Type of conjugation chemistry to be employed

  • Stability requirements under reaction conditions

  • Desired hydrophilic-lipophilic balance in the final conjugate

Current Research Trends and Future Perspectives

Emerging Applications

Current research suggests expanding applications for Bromoacetamido-PEG3-t-Butyl Ester and related compounds in:

  • Targeted drug delivery systems

  • Protein conjugation for enhanced pharmacokinetics

  • Synthesis of biomaterials with controlled surface properties

  • Development of diagnostic reagents and imaging probes

Methodological Advances

Recent advances in bioconjugation chemistry continue to expand the utility of bifunctional PEG linkers like Bromoacetamido-PEG3-t-Butyl Ester. New synthetic approaches and characterization methods may further enhance the precision and efficiency of conjugation reactions involving this compound.

Future Research Directions

Future research may focus on:

  • Developing more efficient and selective conjugation protocols

  • Exploring novel applications in nanomedicine and biomaterials

  • Investigating structure-activity relationships to optimize linker length and reactivity

  • Engineering stimuli-responsive linker systems based on this chemical scaffold

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